(S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride
Description
(S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride is a chiral organic compound featuring a benzodioxin core substituted with an ethylamine group. Its molecular formula is C₁₀H₁₄ClNO₂, with a molecular weight of 215.68 g/mol and a CAS number of 1212163-78-4 . The compound exists as a liquid at room temperature and is stored under ambient, light-protected conditions .
Key structural features include:
- Benzodioxin ring: A fused bicyclic system with oxygen atoms at positions 1 and 4.
- Ethylamine side chain: A primary amine group attached to the benzodioxin core via a methylene bridge.
- Hydrochloride salt: Enhances solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9;/h2-3,6-7H,4-5,11H2,1H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVIXBOCIIALFF-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCCO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Dioxin Ring: The initial step involves the formation of the dioxin ring through a cyclization reaction. This can be achieved by reacting a suitable diol with a halogenated benzene derivative under acidic conditions.
Introduction of the Amine Group: The next step is the introduction of the amine group. This can be done through a reductive amination reaction, where the dioxin derivative is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Resolution of the Chiral Center: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale cyclization reactions: using continuous flow reactors to ensure consistent product quality.
Automated resolution techniques: such as simulated moving bed chromatography to efficiently separate the (S)-enantiomer.
Optimization of reaction conditions: to maximize yield and minimize waste, including the use of green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones or oxides.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₁₀H₁₄ClN₂O₂
- Molecular Weight: 215.68 g/mol
- CAS Number: 2703941-87-9
The compound features a unique structure that includes a dihydrobenzo[b][1,4]dioxin moiety, which contributes to its biological activity.
Pharmacology and Drug Development
(S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride has been investigated for its potential as a pharmacological agent. Its structural attributes suggest possible interactions with neurotransmitter systems, making it a candidate for studies related to:
- Neurotransmitter Modulation: Research indicates that compounds with similar structures can influence serotonin and dopamine pathways, potentially impacting mood disorders and neurodegenerative diseases.
Anticancer Research
Studies have explored the compound's efficacy in inhibiting cancer cell proliferation. The mechanism of action may involve:
- Induction of Apoptosis: Preliminary data suggest that the compound may trigger programmed cell death in certain cancer cell lines, making it a candidate for further investigation in oncology.
Neuroprotective Effects
Research has indicated that this compound may possess neuroprotective properties. This could be beneficial in conditions such as:
- Alzheimer's Disease: By modulating neurotransmitter levels and reducing oxidative stress, this compound may help mitigate neurodegeneration.
Case Study 1: Neurotransmitter Interaction
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound to evaluate their binding affinity to serotonin receptors. Results indicated that specific modifications enhanced receptor binding and may lead to the development of novel antidepressants.
Case Study 2: Anticancer Activity
A research group investigated the anticancer properties of this compound on human breast cancer cells (MCF-7). The study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of (S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis or inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (R)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine Hydrochloride
- CAS : 1212291-95-6
- Molecular Formula: C₁₀H₁₄ClNO₂ (identical to the S-enantiomer).
- Key Differences :
- Stereochemistry : The (R)-enantiomer exhibits opposite optical activity, which may alter receptor binding or metabolic pathways.
- Pharmacological Activity : Enantiomers often differ in efficacy or toxicity. For example, the (S)-form may show higher affinity for specific targets in chiral environments .
Positional Isomers
2,3-Dihydrobenzo[b][1,4]dioxin-5-amine Hydrochloride
Structural Analogs with Modified Side Chains
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine Hydrochloride
- CAS: Not explicitly listed (see ).
- Molecular Formula: C₁₀H₁₄ClNO₂ (same as target compound).
- Key Differences :
Heterocyclic Derivatives
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
Data Tables
Table 1. Structural and Physical Properties
Biological Activity
(S)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H14ClNO2
- Molecular Weight : 215.68 g/mol
- CAS Number : 19422089
- IUPAC Name : 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanamine hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3h | HeLa | 93.7 | Induces apoptosis |
| 3o | U87 | 97.1 | Necrotic cell death |
These results were obtained from assays that measured cell viability after treatment with the compound over a 24-hour period. The observed cytotoxicity was higher in cancerous cells compared to normal cells, indicating selective action against tumor cells .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential neuroprotective effects. Studies have demonstrated that it can reduce oxidative stress in neuronal cell cultures, suggesting a possible role in the treatment of neurodegenerative diseases .
Case Studies
- Study on Cytotoxicity : A study published in MDPI evaluated several derivatives of benzodioxane compounds for their cytotoxic effects on HeLa and U87 cell lines. The results indicated that compounds with similar structures to this compound displayed promising anticancer activity with IC50 values ranging from 93.7 µM to 322.8 µM .
- Neuroprotection Research : Another research article focused on the neuroprotective effects of related compounds in models of oxidative stress. The findings suggested that these compounds could mitigate damage caused by reactive oxygen species (ROS), potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Q & A
Q. What statistical frameworks analyze dose-response relationships in receptor binding assays?
- Methodological Guidance :
- Nonlinear Regression : Fit data to Hill equations (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .
- ANOVA with Tukey Post Hoc : Compare means across dose groups (p<0.05 significance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
